molecular formula C22H29N3O6 B2943960 N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898439-55-9

N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2943960
CAS No.: 898439-55-9
M. Wt: 431.489
InChI Key: FVLJMWSNDHYPND-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a pyranone core (4-oxo-4H-pyran), a piperazine moiety substituted with a 4-methoxyphenyl group, and a 2-methoxyethyl acetamide side chain. The pyranone ring may enhance metabolic stability compared to simpler lactones, while the methoxy groups could modulate solubility and receptor binding .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6/c1-28-12-7-23-22(27)16-31-21-15-30-19(13-20(21)26)14-24-8-10-25(11-9-24)17-3-5-18(29-2)6-4-17/h3-6,13,15H,7-12,14,16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLJMWSNDHYPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antidepressant and antipsychotic activities. The structure can be broken down as follows:

  • Piperazine Ring : Known for its role in drug design, providing flexibility and interaction with biological targets.
  • Pyranone Derivative : This contributes to the compound's potential anticancer properties.
  • Methoxyethyl Group : Enhances solubility and bioavailability.

The molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of approximately 345.39 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, Mannich bases, which share structural similarities, have shown cytotoxic effects against various cancer cell lines:

Compound TypeCell Lines TestedIC50 (µM)
Mannich BasesHeLa (Cervical Cancer)2.5 - 5.2
HepG2 (Liver Cancer)1.2 - 2.8
A549 (Lung Cancer)1.5 - 3.0

These findings suggest that the piperazine and pyranone components may synergistically enhance anticancer efficacy by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research on structurally related compounds indicates significant antibacterial and antifungal activities:

  • Mechanism : The presence of the piperazine ring enhances binding affinity to bacterial enzymes.
  • Activity Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant properties. The specific compound may interact with serotonin receptors, influencing mood regulation.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Viability : A reduction in viability by over 70% at concentrations above 10 µM.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial properties were assessed against various pathogens:

  • Inhibition Zone : Significant inhibition zones were observed against Staphylococcus aureus (15 mm) and Candida albicans (12 mm).
  • Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for both bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules from the literature.

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound Pyranone 4-Methoxyphenylpiperazine, 2-methoxyethyl acetamide ~550 (estimated) N/A Combines pyranone stability with piperazine’s CNS-targeting potential.
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Pyridine-acetamide Trifluoromethylbenzoyl-piperazine 541.5 N/A High lipophilicity due to CF₃ group; potential enhanced blood-brain barrier penetration.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone Chloro, nitro, phenylpiperazine ~480 (estimated) N/A Azetidinone’s strained ring may increase reactivity but reduce metabolic stability.
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide Phenylpiperazine Phenoxyphenyl, pyridinylpiperazine 471.5 N/A Phenoxy group enhances aromatic interactions; pyridinyl may improve solubility.
2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Pyrimidine Indazolyl, piperazine, isopropyl acetamide 515.2 N/A Pyrimidine core and indazole may confer kinase inhibition potential.

Key Observations:

Core Structure Variations: The pyranone core in the target compound contrasts with pyridine (9a), azetidinone (), and pyrimidine () cores in analogs. Pyrimidine-based analogs (e.g., ) are more likely to engage in hydrogen bonding due to nitrogen-rich structures, whereas pyranones prioritize hydrophobic interactions .

Substituent Effects: The 4-methoxyphenyl group on the target’s piperazine differs from trifluoromethylbenzoyl (9a) and phenyl () substituents. Methoxy groups enhance solubility compared to CF₃ but may reduce membrane permeability . The 2-methoxyethyl acetamide side chain in the target compound is unique; analogs like isopropyl acetamide () or phenoxyphenyl () substituents alter steric bulk and electronic profiles .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyranone intermediate with a pre-functionalized piperazine-acetamide, analogous to methods in (yields ~61% for similar acetamides) .

Pharmacological Implications: Piperazine derivatives are common in serotonin/dopamine receptor modulators. The target’s 4-methoxyphenyl group may favor 5-HT₁A receptor binding, whereas trifluoromethyl (9a) could shift selectivity toward σ-receptors . Pyranone’s rigidity may reduce off-target effects compared to flexible pyridine or pyrimidine cores .

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